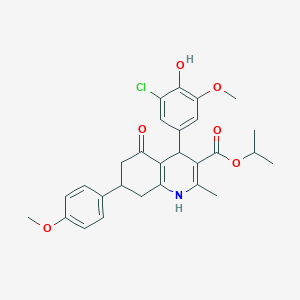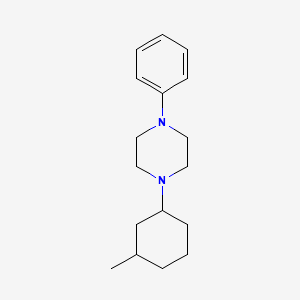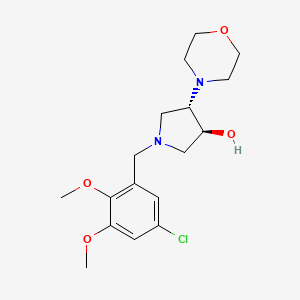
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases. This compound is also known as ABT-639 and is primarily used as a research tool for studying the mechanisms of pain and inflammation.
作用機序
The mechanism of action of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves the activation of the NOP receptor, which results in the inhibition of pain and inflammation. This compound has been shown to be a potent and selective NOP receptor agonist, which makes it a promising candidate for the development of new pain and inflammation treatments.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have a range of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of the immune system, and the regulation of neurotransmitter release. This compound has also been shown to have a high level of selectivity for the NOP receptor, which reduces the risk of unwanted side effects.
実験室実験の利点と制限
The primary advantage of using (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high selectivity for the NOP receptor, which allows for precise targeting of pain and inflammation pathways. However, the limitations of this compound include its limited solubility in water and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for the research and development of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. These include the optimization of the synthesis method to increase yield and purity, the development of new formulations to improve solubility and bioavailability, and the evaluation of the compound's potential for use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential new therapeutic targets for the treatment of pain and inflammation.
合成法
The synthesis of (3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with morpholine, followed by the addition of pyrrolidine and subsequent reduction of the resulting intermediate.
科学的研究の応用
(3S*,4S*)-1-(5-chloro-2,3-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the treatment of various diseases, including chronic pain, neuropathic pain, and inflammation. This compound has been shown to have a high affinity for the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in the regulation of pain and inflammation.
特性
IUPAC Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-22-16-8-13(18)7-12(17(16)23-2)9-19-10-14(15(21)11-19)20-3-5-24-6-4-20/h7-8,14-15,21H,3-6,9-11H2,1-2H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGBIDSOYARJNK-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CC(C(C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 7-[3-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5140762.png)
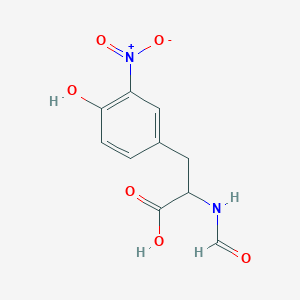
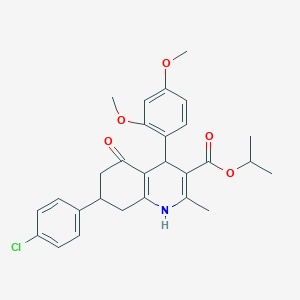
![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)
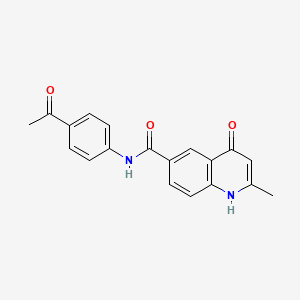
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)


![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
